An In-depth Technical Guide to Chlorobis(cyclooctene)rhodium(I) Dimer: Synthesis and Characterization
An In-depth Technical Guide to Chlorobis(cyclooctene)rhodium(I) Dimer: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of chlorobis(cyclooctene)rhodium(I) dimer, a versatile precursor for various rhodium catalysts. This document details the experimental protocols, quantitative data, and workflows relevant to the preparation and analysis of this important organometallic compound.
Introduction
Chlorobis(cyclooctene)rhodium(I) dimer, with the chemical formula [RhCl(C₈H₁₄)₂]₂, is a red-brown, air-sensitive solid widely utilized as a starting material in the synthesis of numerous organorhodium catalysts.[1] Its labile cyclooctene (B146475) (COE) ligands are readily displaced by other ligands, making it a valuable precursor for catalytic applications, particularly in C-H activation reactions.[1] This guide outlines the established synthesis of this dimer and the analytical techniques employed for its characterization.
Synthesis of Chlorobis(cyclooctene)rhodium(I) Dimer
The synthesis of chlorobis(cyclooctene)rhodium(I) dimer is typically achieved through the reduction of a rhodium(III) salt in the presence of cyclooctene.
Experimental Protocol
The following protocol is a widely accepted method for the preparation of chlorobis(cyclooctene)rhodium(I) dimer:
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
cis-Cyclooctene (C₈H₁₄)
-
2-Propanol (Isopropyl alcohol)
-
Water
-
Ethanol (B145695) (for washing)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve rhodium(III) chloride trihydrate in a deoxygenated mixture of 2-propanol and water.
-
To this solution, add an excess of cis-cyclooctene.
-
Stir the resulting mixture under an inert atmosphere (nitrogen or argon) at room temperature.
-
Allow the reaction to proceed for several hours to days, during which a red-brown precipitate will form.
-
Collect the solid product by filtration.
-
Wash the precipitate with ethanol to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
Logical Workflow for Synthesis:
Characterization of Chlorobis(cyclooctene)rhodium(I) Dimer
The characterization of the synthesized dimer involves various analytical techniques to confirm its identity and purity.
Physical and Chemical Properties
A summary of the key physical and chemical properties of chlorobis(cyclooctene)rhodium(I) dimer is presented in the table below.
| Property | Value |
| Chemical Formula | C₃₂H₅₆Cl₂Rh₂ |
| Molecular Weight | 717.50 g/mol |
| Appearance | Red-brown solid |
| Melting Point | 190 °C (decomposes) |
| CAS Number | 12279-09-3 |
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is used to characterize the organic ligands and their coordination to the rhodium center. The ¹H NMR spectrum is expected to show signals corresponding to the protons of the cyclooctene ligands. The ¹³C NMR spectrum would provide information about the carbon framework of the cyclooctene ligands.
Infrared (IR) Spectroscopy:
Infrared spectroscopy is employed to identify the vibrational modes of the molecule, particularly the C=C stretching frequency of the coordinated cyclooctene, which is expected to be shifted compared to the free ligand.
Logical Workflow for Characterization:
Quantitative Data Summary
The following tables summarize the key quantitative data for chlorobis(cyclooctene)rhodium(I) dimer. Note: Specific NMR and IR data are not consistently reported in publicly accessible literature and should be determined experimentally.
Table 1: Physical and Chemical Data
| Parameter | Value | Reference |
| Molecular Formula | C₃₂H₅₆Cl₂Rh₂ | |
| Molecular Weight | 717.50 g/mol | |
| Appearance | Red-brown solid | [1] |
| Melting Point (°C) | 190 (decomposes) | [2] |
| CAS Number | 12279-09-3 | [1] |
Table 2: Spectroscopic Data (Expected Ranges)
| Technique | Parameter | Expected Value/Region |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to olefinic and aliphatic protons of the cyclooctene ligand. |
| ¹³C NMR | Chemical Shift (δ) | Signals for the sp² and sp³ hybridized carbons of the cyclooctene ligand. |
| FTIR | Vibrational Frequency (cm⁻¹) | Characteristic peaks for C-H and C=C stretching and bending modes of the cyclooctene ligand. The C=C stretch is expected to be at a lower frequency compared to free cyclooctene. |
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of chlorobis(cyclooctene)rhodium(I) dimer. The provided experimental protocol and logical workflows offer a clear guide for researchers in the field. While general characterization data is well-established, specific spectroscopic data such as NMR and IR should be acquired for each synthesized batch to ensure identity and purity for its successful application in catalysis and further chemical synthesis.
